N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(16-13-4-2-1-3-5-13)17-8-11-20-15(12-17)6-9-19-10-7-15/h1-5H,6-12H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEWHIMODHYZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and carboxamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives
N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide (BK47377)
- Structure : Replaces the phenyl group with a benzyl moiety.
- Molecular Formula : C₁₆H₂₂N₂O₃ (MW: 290.36 g/mol).
- This compound is commercially available as a building block for drug discovery .
3-(Aminomethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxylate
- Structure: Features a tert-butyl carboxylate ester and an aminomethyl substituent.
- Molecular Formula: Not fully specified but includes a carboxylate group (C₈H₁₅NO₂ for the base structure, MW: 157.21 g/mol).
- Properties: The carboxylate ester improves solubility in polar solvents, while the aminomethyl group allows for further functionalization, making it versatile in synthetic workflows .
Heteroatom-Modified Spirocycles
4-Oxa-1,9-diazaspiro[5.5]undecane Dihydrochloride
- Structure : Replaces one oxygen atom in the dioxa ring with a nitrogen, forming a 4-oxa-1,9-diaza system.
- Molecular Formula : C₈H₁₈Cl₂N₂O (MW: 229.75 g/mol).
- Properties : The additional nitrogen enhances basicity, and the dihydrochloride salt improves aqueous solubility. This compound is used in biochemical assays, leveraging its ionic character for binding studies .
Base Spirocyclic Scaffolds
1,9-Dioxa-4-azaspiro[5.5]undecane
- Structure : The unsubstituted core scaffold without the phenyl carboxamide group.
- Molecular Formula: C₈H₁₅NO₂ (MW: 157.21 g/mol).
- Properties : Serves as a foundational structure for derivatization. Its rigidity and heteroatom arrangement make it a candidate for studying conformational effects on bioactivity .
Comparative Analysis Table
*Calculated based on analogous structures.
Key Research Findings
- This suggests that photolytic stability should be evaluated for this compound in applications requiring light exposure.
- Synthetic Utility : Analogs like BK47377 and the carboxylate derivative are emphasized as modular building blocks, highlighting the scaffold’s adaptability in drug development pipelines .
- Solubility and Bioavailability : The dihydrochloride salt () demonstrates how salt formation can modulate solubility, a critical factor in pharmacokinetic optimization .
Q & A
Q. What are the recommended synthetic routes for N-phenyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the spirocyclic core via Prins cascade cyclization (e.g., using aldehydes and amine derivatives under acidic/basic conditions) .
- Step 2 : Introduction of the phenyl carboxamide group via amidation or coupling reactions.
- Optimization : Reaction conditions (temperature, solvents like DMF or THF, and catalysts) must be tailored to maximize yield and purity. For example, highlights the use of continuous flow chemistry for scalability .
Q. How can researchers characterize the structural integrity of this compound?
Key methods include:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used for resolving spirocyclic structures .
- Spectroscopy :
- NMR : H/C NMR to confirm substituent positions and spirocyclic geometry.
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
Q. What preliminary biological activities have been reported for similar spirocyclic carboxamides?
and suggest that structurally analogous compounds exhibit:
- Anticancer activity : IC values ranging from 10–22 µM against breast and colon cancer cell lines via enzyme inhibition (e.g., targeting kinases or proteases) .
- Neuroprotective effects : Reduction of oxidative stress in neuronal models (e.g., 30% viability improvement at 50 µM) .
- Anti-inflammatory properties : Inhibition of pro-inflammatory cytokines (e.g., TNF-α suppression by ~40% at 100 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Contradictions may arise from:
- Purity variations : Impurities >5% can skew results. Validate purity via HPLC and elemental analysis .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols across replicates.
- Structural analogs : notes that trifluoromethyl substitutions (vs. phenyl) alter lipophilicity and binding affinity, impacting activity .
Q. What strategies optimize the compound’s stereochemical stability during synthesis?
- Chiral auxiliaries : Use enantiopure starting materials to control spirocyclic center configuration.
- Dynamic resolution : Adjust pH or solvent polarity to favor a single diastereomer. resolved diastereomers via preparative HPLC .
- Computational modeling : DFT calculations to predict stable conformers and guide reaction design.
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent modification : Replace the phenyl group with bioisosteres (e.g., thiophene in or trifluoromethyl in ) to assess potency changes .
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical binding motifs (e.g., the spirocyclic oxygen atoms for hydrogen bonding) .
- Data table :
| Substituent | Biological Activity (IC, µM) | Target |
|---|---|---|
| Phenyl | 15 (Enzyme A) | Kinase |
| Trifluoromethyl | 10 (Enzyme C) | Protease |
| Thiophene | 22 (Enzyme B) | Receptor X |
Q. What advanced techniques validate the compound’s mechanism of action?
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize binding interactions .
- SPR/BLI : Surface plasmon resonance or bio-layer interferometry to quantify binding kinetics (e.g., K < 10 nM for high-affinity targets) .
- CRISPR screens : Genome-wide knockout studies to identify genetic dependencies linked to compound efficacy.
Q. How can researchers address low aqueous solubility in pharmacological assays?
- Prodrug design : Introduce phosphate or ester groups to enhance solubility, which are cleaved in vivo.
- Nanoformulation : Use liposomes or PEGylated nanoparticles to improve bioavailability (e.g., 2–3x solubility increase reported in for trifluoromethyl analogs) .
Q. What methodologies assess the compound’s metabolic stability and toxicity?
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes to measure half-life (t > 60 min desirable).
- CYP inhibition : Screen for cytochrome P450 interactions to predict drug-drug interactions.
- In vivo models : Zebrafish or rodent studies to evaluate acute toxicity (LD) and organ-specific effects .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across studies?
- Source comparison : Cross-reference purity data (e.g., reports >95% purity vs. 80% in lower-quality studies) .
- Dose-response curves : Ensure linearity (R > 0.95) and use standardized cell viability assays (e.g., MTT vs. ATP-based luminescence).
- Meta-analysis : Pool data from ≥3 independent studies to identify trends (e.g., ’s enzyme inhibition table) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
